3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate
Brand Name: Vulcanchem
CAS No.: 1062158-63-7
VCID: VC16187308
InChI: InChI=1S/C17H22NS.ClHO4/c1-12-9-13(2)17(14(3)10-12)18-11-19-16-8-6-4-5-7-15(16)18;2-1(3,4)5/h9-11H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
SMILES:
Molecular Formula: C17H22ClNO4S
Molecular Weight: 371.9 g/mol

3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate

CAS No.: 1062158-63-7

Cat. No.: VC16187308

Molecular Formula: C17H22ClNO4S

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate - 1062158-63-7

Specification

CAS No. 1062158-63-7
Molecular Formula C17H22ClNO4S
Molecular Weight 371.9 g/mol
IUPAC Name 3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;perchlorate
Standard InChI InChI=1S/C17H22NS.ClHO4/c1-12-9-13(2)17(14(3)10-12)18-11-19-16-8-6-4-5-7-15(16)18;2-1(3,4)5/h9-11H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key NYWYDMVZQBQLOV-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[O-]Cl(=O)(=O)=O

Introduction

Structural and Chemical Properties

Molecular Composition and Geometry

The compound’s molecular formula is C₁₇H₂₂ClNO₄S, with a molecular weight of 371.9 g/mol . Its structure comprises:

  • A cyclohepta[d] thiazol-3-ium core, a seven-membered ring fused to a thiazole moiety.

  • A 2,4,6-trimethylphenyl substituent attached to the thiazolium nitrogen, enhancing steric bulk and electronic effects.

  • A perchlorate counterion (ClO₄⁻), which stabilizes the thiazolium cation .

The InChIKey (NYWYDMVZQBQLOV-UHFFFAOYSA-M) and SMILES notation (CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[O-]Cl(=O)(=O)=O) provide unambiguous identifiers for computational and synthetic applications .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1062158-63-7
Molecular FormulaC₁₇H₂₂ClNO₄S
Molecular Weight371.9 g/mol
Canonical SMILESCC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[O-]Cl(=O)(=O)=O
IUPAC Name3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] thiazol-3-ium perchlorate

Synthesis and Preparation

General Synthetic Strategy

The synthesis of thiazolium salts typically involves:

  • Thiazole Formation: Cyclization of thiourea or thioamide precursors with alkylating agents.

  • Alkylation: Introduction of a substituent (e.g., mesityl group) to the thiazole nitrogen.

  • Counterion Exchange: Replacement of halide or other anions with perchlorate .

For 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] thiazol-3-ium perchlorate, the mesityl group is introduced via alkylation or direct substitution. The perchlorate counterion is added to stabilize the thiazolium cation, ensuring solubility and reactivity in organic solvents .

Table 2: Synthetic Steps (Generic)

StepReagents/ConditionsPurpose
Thiazole Core FormationThiourea, alkylating agentCyclization to form thiazole ring
AlkylationMesityl halide, baseIntroduce 2,4,6-trimethylphenyl group
Counterion ExchangeHClO₄, anion metathesisReplace halide with perchlorate

Applications in Organocatalysis

Role as an NHC Precursor

The compound acts as a precursor to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. Upon deprotonation (e.g., with a strong base), the thiazolium cation generates a free NHC, enabling catalytic cycles in reactions such as:

  • Benzoin Condensation: Formation of α-hydroxy ketones via aldol-like mechanisms .

  • Umpolung Reactions: Activation of carbonyl groups for nucleophilic attack.

Mechanistic Insights

  • NHC Formation: Deprotonation at the C2 position of the thiazolium ring yields a stabilized carbene intermediate.

  • Catalytic Activity: The NHC facilitates enolate-like intermediates, enabling bond-forming processes .

Controversies in Mechanism

Recent studies debate whether free NHCs or dimeric species (NHC dimers) dominate in catalysis. For example:

  • Dimer Hypothesis: López-Calahorra proposed that NHC dimers directly participate in catalysis, avoiding free carbene intermediates .

  • Experimental Evidence: Kinetic studies suggest first-order dependence on thiazolium salts, supporting the traditional Breslow mechanism involving free NHCs .

HazardPrecautionary Statement
Skin ContactP261 (Avoid breathing dust)
Eye ExposureP305+P351+P338 (Rinse with water)
Respiratory ProtectionP304+P340 (If inhaled, remove to fresh air)

Research and Development Trends

Structural Analogues and Derivatives

Related compounds include:

  • Thiazolidinone Derivatives: Hybrid molecules combining thiazolidinone and isatin scaffolds for anticancer activity .

  • Isatin-Thiazole Hybrids: Designed as α-glucosidase inhibitors, demonstrating IC₅₀ values as low as 5.36 µM .

Future Directions

  • Catalyst Optimization: Modifying substituents on the thiazolium ring to enhance selectivity and stability.

  • Biological Applications: Exploring NHC-mediated reactions in enzymatic systems or drug delivery .

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